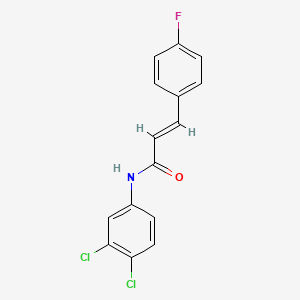
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound with potential applications in various fields due to its unique molecular structure. It is part of a broader class of acrylamide compounds that have been studied for their diverse chemical and physical properties.
Synthesis Analysis
Acrylamide compounds can be synthesized through various chemical reactions, often involving nucleophilic displacement or polymerization processes. For instance, the synthesis of related acrylamide compounds has been achieved through reactions like nucleophilic [18F] fluorination, indicating the feasibility of synthesizing complex acrylamide structures with specific functional groups (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Acrylamide compounds typically feature a distinct molecular structure, often analyzed using techniques like FT-IR, NMR, and mass spectroscopy. The molecular structure of these compounds is characterized by the presence of an acrylamide group attached to various phenyl groups, which significantly influence their chemical behavior and interactions (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of acrylamide compounds are diverse. They can participate in polymerization reactions, as seen in the synthesis of N-(2,4,5-trichlorophenyl) acrylamide monomer and its polymers, indicating their potential as monomers in polymer chemistry (Tale & Jagtap, 2011). These reactions often result in materials with unique properties like antimicrobial activity.
Physical Properties Analysis
The physical properties of acrylamide compounds, such as solubility, thermal stability, and phase transition behavior, are key areas of study. For example, the solubility of related compounds in various solvents has been extensively studied, providing insights into their behavior in different environments (Yao, Li, Luo, & Liu, 2010).
Chemical Properties Analysis
Acrylamide compounds exhibit a range of chemical properties, such as reactivity with other molecules and photo-physical properties. Studies have shown that these compounds can interact with biological molecules, and their reactivity can be quantitatively analyzed using computational methods (Satheeshkumar et al., 2017). Their interaction with light and fluorescence properties are also areas of significant interest.
特性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-13-7-6-12(9-14(13)17)19-15(20)8-3-10-1-4-11(18)5-2-10/h1-9H,(H,19,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAACXFCBOZIKQH-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]carbonyl}benzenesulfonamide](/img/structure/B5610102.png)
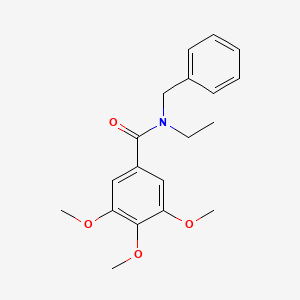
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5610115.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)isonicotinamide](/img/structure/B5610120.png)
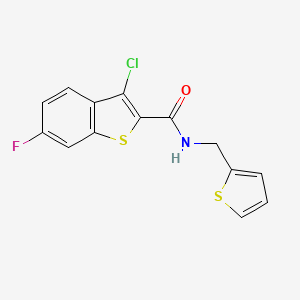
![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)
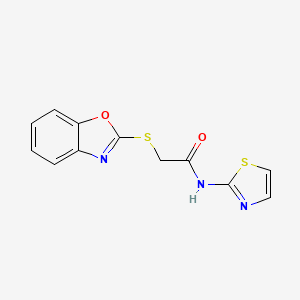
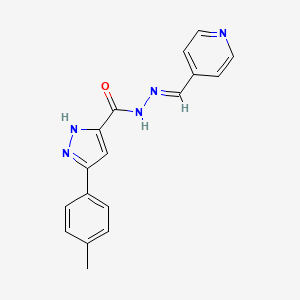
![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
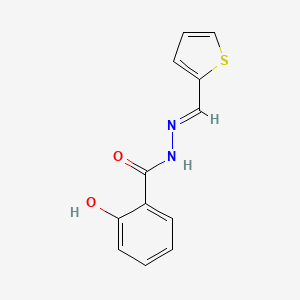
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)

![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)